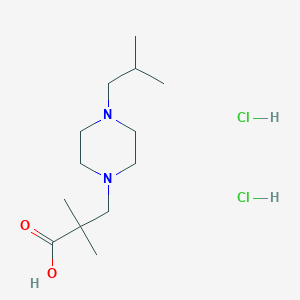![molecular formula C6H4ClN3O B1493697 4-oxo-3,5-dihydro-2H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile CAS No. 90993-29-6](/img/structure/B1493697.png)
4-oxo-3,5-dihydro-2H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile
Vue d'ensemble
Description
2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound with a unique structure featuring both pyrimidine and pyrrole rings. This compound has gained attention in various scientific fields due to its potential biological and chemical applications.
Applications De Recherche Scientifique
Chemistry: : In organic synthesis, it serves as an intermediate for the construction of more complex heterocyclic compounds.
Biology: : It is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: : Ongoing research explores its use as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Industry: : Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
Target of Action
The primary target of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in the synthesis of long-chain fatty acids .
Mode of Action
2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it . This interaction can inhibit the enzyme’s activity, thereby affecting the production of malonyl-CoA and ultimately disrupting the process of fatty acid biosynthesis .
Biochemical Pathways
The inhibition of acetyl-CoA carboxylase by 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one affects the fatty acid biosynthesis pathway . This disruption can lead to a decrease in the production of long-chain fatty acids, which are essential components of cell membranes and play a vital role in energy storage .
Result of Action
The molecular and cellular effects of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one’s action primarily involve the disruption of fatty acid biosynthesis . By inhibiting the acetyl-CoA carboxylase enzyme, this compound can reduce the production of long-chain fatty acids, potentially affecting various cellular processes that rely on these molecules .
Analyse Biochimique
Biochemical Properties
2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as cyclin-dependent kinases (CDKs) and protein kinases, which are essential in regulating cell cycle progression and signal transduction pathways . The compound’s interaction with these enzymes involves binding to their active sites, leading to inhibition of their activity and subsequent modulation of cellular processes.
Cellular Effects
The effects of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one on various cell types are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to induce cell cycle arrest at the G0-G1 phase, thereby inhibiting cell proliferation . Additionally, it can modulate the expression of genes involved in apoptosis, leading to programmed cell death in cancer cells .
Molecular Mechanism
At the molecular level, 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDKs, inhibiting their kinase activity . This inhibition prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest . Furthermore, the compound can activate apoptotic pathways by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one change over time. The compound exhibits stability under normal conditions but may degrade in the presence of strong acids or alkalis . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without causing toxicity .
Metabolic Pathways
2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects . The compound’s distribution is influenced by factors such as its lipophilicity and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and modulates cellular processes . Post-translational modifications, such as phosphorylation, can influence its localization and activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesis via Cyclization: : The compound can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-chloropyrimidine and pyrrole derivatives. Reaction conditions typically include the use of strong acids or bases to facilitate cyclization.
Substitution Reactions: : Another method involves substituting a halogen atom in a pyrrolo[3,2-d]pyrimidine scaffold with a chlorine atom under specific conditions.
Industrial Production Methods
Industrial production often relies on scalable cyclization processes optimized for higher yields and purity. This involves using industrial-grade reagents and solvents, along with precise control of reaction parameters like temperature and pH.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: : Reduction reactions can produce hydrogenated forms of the compound.
Substitution: : It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reducing agents like sodium borohydride are frequently used.
Substitution: : Reagents such as alkyl or aryl halides in the presence of bases facilitate substitution reactions.
Major Products
Oxidation typically yields hydroxylated or ketone derivatives. Reduction produces hydrogenated compounds, while substitution leads to a variety of alkylated or arylated derivatives.
Comparaison Avec Des Composés Similaires
2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is compared with other pyrrolo[3,2-d]pyrimidine derivatives, such as:
2,4-Dichloro-3H-pyrrolo[3,2-d]pyrimidine: : Known for its potent bioactivity.
2-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: : Exhibits unique chemical reactivity. This compound stands out due to its specific substitution pattern, which imparts distinctive properties and reactivity.
Propriétés
IUPAC Name |
2-chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-6-9-3-1-2-8-4(3)5(11)10-6/h1-2,8H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTDTBVMCJWRRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=C(NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({[2-(1H-pyrrol-1-yl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493614.png)
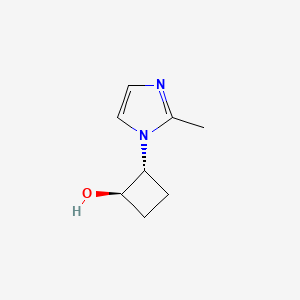
![trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-ol](/img/structure/B1493618.png)
![1-({[4-(Propan-2-yl)phenyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493619.png)
![1-{[Ethyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493620.png)
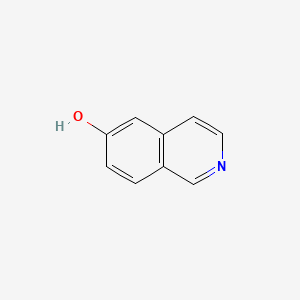
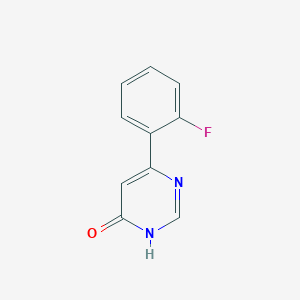
![trans-2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493625.png)
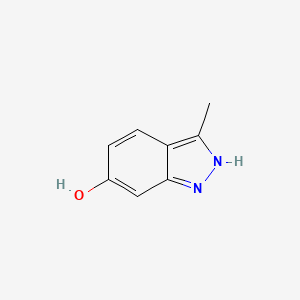
![4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol](/img/structure/B1493627.png)
![trans-2-[(2-Methoxyethyl)amino]cyclobutan-1-ol](/img/structure/B1493629.png)
![trans-2-[(2-Hydroxyethyl)(methyl)amino]cyclobutan-1-ol](/img/structure/B1493630.png)
